molecular formula C21H16N2O5S B2383722 2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 313470-01-8

2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2383722
CAS No.: 313470-01-8
M. Wt: 408.43
InChI Key: OZBTWXIUTDATBM-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It is a derivative of coumarin, which is a fragrant organic compound that is found in many plants . The structure of the compound suggests that it may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms. This is further connected to a chromen-3-yl group, which is a bicyclic compound containing a benzene ring fused to a heterocyclic pyran ring .

Scientific Research Applications

Synthesis and Characterization

A variety of compounds, including those incorporating the 2-oxo-2H-chromen-3-yl moiety, have been synthesized to explore their potential applications in scientific research. For example, the successful implementation of ultrasound irradiation has been demonstrated for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, showing potent cytotoxic activity against certain cell lines. This indicates a method for efficient synthesis of potentially bioactive compounds (Gomha & Khalil, 2012). Additionally, the preparation and characterization of coumarin substituted heterocyclic compounds have shown high antioxidant activities, suggesting their potential use in managing oxidative stress-related conditions (Abd-Almonuim et al., 2020).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of synthesized compounds involving 2-oxo-2H-chromen-3-yl structures have been extensively studied. For instance, microwave-assisted synthesis of certain derivatives has revealed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012). The study of coumarin benzothiazole derivatives as chemosensors for cyanide anions also illustrates the chemical versatility and applicability of these compounds in environmental monitoring and possibly in therapeutic contexts (Wang et al., 2015).

Antitumor Activity

Research on the antitumor activities of chromenone compounds bearing benzothiazole moieties has revealed significant potential against various cancer cell lines. This research avenue is crucial for developing new, more effective cancer therapies, indicating these compounds' relevance in medicinal chemistry and oncology (El-Helw et al., 2019).

Future Directions

The future directions for research on “2,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interesting properties of similar compounds, it may be worthwhile to investigate its potential applications in medicinal chemistry .

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-13-7-8-14(18(10-13)27-2)19(24)23-21-22-16(11-29-21)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBTWXIUTDATBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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